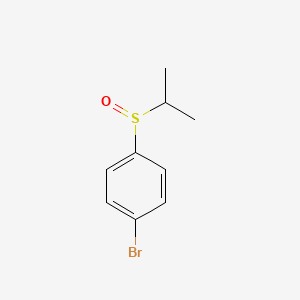
1-Bromo-4-(isopropylsulfinyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described, highlighting its role as a precursor for graphene nanoribbons . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers . Additionally, a novel bromination agent for aromatic compounds is introduced, which could potentially be applied to the synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is crucial for their properties and reactivity. The X-ray diffraction method has been used to determine the crystal structures of brominated adenosine derivatives, revealing intra-molecular stacked conformations and dimer formations . Although not directly related to 1-Bromo-4-(isopropylsulfinyl)benzene, these findings provide a basis for understanding how bromine substituents might affect molecular conformation.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is influenced by the presence of bromine substituents. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a common reaction in organic synthesis . The selective bromination of aromatic compounds using a novel bromination agent is also discussed, which could be relevant for the functionalization of 1-Bromo-4-(isopropylsulfinyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are diverse. The paper on 1-bromo-4-(3,7-dimethyloctyl)benzene includes characterization using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . Another study discusses the temperature-dependent behavior of rotational isomers in NMR spectra . These analyses are essential for understanding the properties of 1-Bromo-4-(isopropylsulfinyl)benzene.
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
- Crystal Structures Analysis : The crystal structures of bromo-substituted benzene derivatives, including 1-bromo-4-(isopropylsulfinyl)benzene, reveal insights into supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Fluorescence and Photoluminescence
- Fluorescence Properties : Bromo-substituted benzene compounds have been studied for their fluorescence characteristics, which are significant in materials science and photoluminescence applications (Zuo-qi, 2015).
Chemical Synthesis and Organic Chemistry
- Ring Halogenations : Studies on the ring halogenation of polyalkylbenzenes, including bromo-substituted variants, are essential for understanding chemical synthesis and reactions in organic chemistry (Bovonsombat & Mcnelis, 1993).
- DFT Studies : Density Functional Theory (DFT) studies on bromo-substituted benzene compounds provide insights into their structural, electronic, and energetic properties, essential for computational chemistry and materials design (Patil, Uthaisar, Barone, & Fahlman, 2012).
Advanced Materials and Nanotechnology
- Graphene Nanoribbon Synthesis : Bromo-substituted benzene compounds serve as precursors in the bottom-up synthesis of graphene nanoribbons, crucial in nanotechnology and materials science (Patil et al., 2012).
Organic Synthesis and Reactions
- Synthesis of Functionalized Compounds : The synthesis of various functionalized benzene compounds, involving bromo-substituted variants, highlights their role in creating complex organic molecules for various applications (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Analytical Chemistry
- Radiosynthesis and Labeling Agents : Bromo-substituted benzene compounds are used in the radiosynthesis of labeling agents, important in analytical and diagnostic techniques (Namolingam, Luthra, Brady, & Pike, 2001).
Polymer Science
- Synthesis of Poly(arylimine) : Bromo-substituted benzene compounds are used in the synthesis of novel poly(imino ketone) polymers, highlighting their utility in polymer science (Run-xiong, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(isopropylsulfinyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



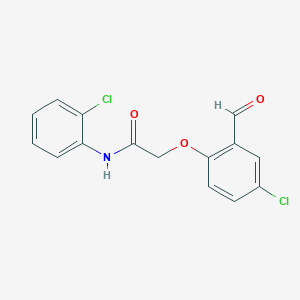
![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

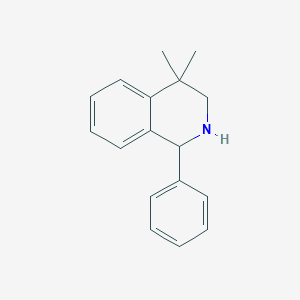
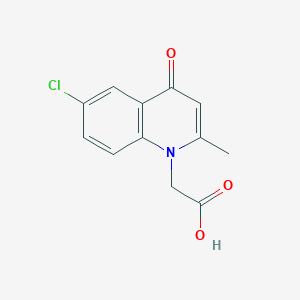
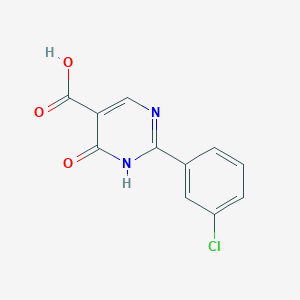

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)
![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
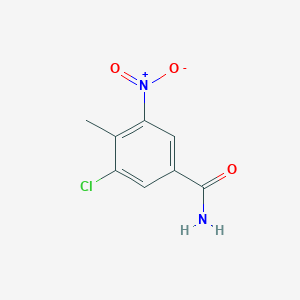
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)